(1-Methyl-1H-imidazol-2-yl)acetonitrile

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

For USP1, JNK, or TGF inhibitor programs, unsubstituted imidazole acetonitriles cause N-H side reactions, adding protection/deprotection steps. (1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0) eliminates the H-bond donor, blocking side reactions and streamlining synthesis. • N1-methyl prevents unwanted coordination, reduces steps. • LogP -0.65 balances solubility/membrane permeability. • ≥97% purity ensures reliable SAR studies. In stock, global shipping.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 3984-53-0
Cat. No. B1300353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-imidazol-2-yl)acetonitrile
CAS3984-53-0
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CC#N
InChIInChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3
InChIKeyFCQJYRPVEODPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-imidazol-2-yl)acetonitrile: Chemical Identity and Core Properties


(1-Methyl-1H-imidazol-2-yl)acetonitrile (CAS 3984-53-0) is an N-methylated imidazole derivative containing a cyanomethyl substituent at the 2-position, with molecular formula C6H7N3 and a molecular weight of 121.14 g/mol . The compound exists as a white to light yellow crystalline solid (melting point: 33–41°C) that is soluble in water and organic solvents, making it a versatile heterocyclic building block for organic synthesis and medicinal chemistry applications .

1
N-methylated imidazole acetonitrile building block
2
Soluble in water and organic solvents for versatile reaction media
3
Crystalline solid; melting point range supports handling and storage

2-(1-Methyl-1H-imidazol-2-yl)acetonitrile: Key Differentiation from Imidazole Acetonitrile Analogs


While the imidazole acetonitrile scaffold is represented by multiple commercially available analogs, substitution at the N1 position profoundly alters both physicochemical properties and synthetic utility. Compared to the unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile (CAS 23184-45-4, MW 107.11), the N1-methyl group of the target compound increases molecular weight and lipophilicity (calculated LogP: -0.65 versus approximately -1.2 for the unsubstituted analog), which affects solubility, membrane permeability, and downstream synthetic compatibility [1]. This N-methylation also blocks a potential hydrogen bond donor site, fundamentally altering coordination chemistry with metal catalysts and biological target interactions. For procurement purposes, these differences preclude simple in-class substitution without re-optimizing reaction conditions or biological activity.

Target Compound
N1-methylated; H-bond donor count 0; higher lipophilicity; blocks N-alkylation side reactions
Unsubstituted Analog
2-(1H-imidazol-2-yl)acetonitrile; free N-H; H-bond donor count 1; distinct coordination chemistry
Risk
Direct substitution may shift reactivity, solubility, and catalytic behavior. Reaction conditions likely require re-optimization.
Procurement Note
Verify N-methylation is required for your synthetic route before selecting an in-class analog.

2-(1-Methyl-1H-imidazol-2-yl)acetonitrile: Differentiation Evidence for Sourcing


Physicochemical Property Comparison vs. Unsubstituted Analog

The N1-methyl substitution in the target compound significantly alters physicochemical properties compared to the unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile (CAS 23184-45-4). Calculated LogP increases from an estimated -1.2 to -0.65, while molecular weight increases from 107.11 to 121.14 g/mol [1]. The methyl group eliminates a hydrogen bond donor, changing the H-bond donor count from 1 to 0, which directly impacts molecular recognition and coordination behavior .

Physicochemical Properties
Class-level inference
Target vs. unsubstituted: ΔMW +14.03 g/mol (+13.1%); ΔLogP +0.55; H-bond donors 0 vs. 1
Reported shifts in lipophilicity and hydrogen bonding
Data to verify; calculated properties from ACD/Labs Percepta
Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Purity and Storage Specifications Across Suppliers

Commercially available purity specifications for the target compound range from 95% to 98%, with documented melting point variation from 33–35°C to 39–41°C depending on supplier and purification grade [1]. The unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile is typically offered at 95% minimum purity with similar storage requirements (cool, dry place) but lacks the detailed characterization data available for the N-methyl derivative .

Purity & Storage
Data to verify
95–98% purity range across suppliers; melting point 33–41°C documented
Supports procurement flexibility for different purity tiers
Specification review; vendor datasheets
Chemical Procurement Quality Control Supply Chain Management

Synthetic Versatility in Medicinal Chemistry

The N1-methyl substitution enables distinct synthetic pathways compared to unsubstituted imidazole acetonitriles. The target compound serves as a versatile small molecule scaffold for drug discovery, with the methyl group preventing unwanted N-alkylation side reactions during subsequent synthetic transformations . Patents have described the use of this compound and its derivatives as intermediates in the synthesis of ubiquitin-specific protease 1 (USP1) inhibitors, JNK inhibitors, and TGF inhibitors [1][2][3]. In contrast, the unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile is primarily documented as a ligand for copper(II) complexes in catalysis applications rather than as a pharmaceutical intermediate .

Synthetic Versatility
Class-level inference
Patent-reported scaffold for USP1, JNK, TGF inhibitor intermediates; blocks N-alkylation side reactions
Patent-reported scaffold context for kinase/protease programs
Source review; patent literature analysis
Medicinal Chemistry Drug Discovery Scaffold-Based Synthesis

Structural Confirmation and Quality Control Documentation

The target compound benefits from extensive structural characterization data available through authoritative databases and vendor documentation, including validated InChI, InChIKey, and canonical SMILES representations [1]. Key identifiers include InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3 and InChIKey=FCQJYRPVEODPHA-UHFFFAOYSA-N, enabling unambiguous identity verification in procurement workflows . The unsubstituted analog 2-(1H-imidazol-2-yl)acetonitrile has similarly validated identifiers but lacks the methyl-specific descriptors that distinguish the target compound .

Structural Confirmation
Specification review
Validated InChI, InChIKey, SMILES; MDL MFCD01646154
Supports identity verification across suppliers
Data to verify; database and vendor documentation
Analytical Chemistry Quality Control Structural Verification

2-(1-Methyl-1H-imidazol-2-yl)acetonitrile: Recommended Application Scenarios


Medicinal Chemistry Scaffold for Kinase and Protease Inhibitors

The compound's documented role as an intermediate for USP1 inhibitors, JNK inhibitors, and TGF inhibitors [1][2] positions it as a strategic building block for programs targeting these enzyme classes. The N-methyl group prevents unwanted side reactions during subsequent synthetic transformations, potentially reducing the number of protection/deprotection steps required compared to unsubstituted imidazole acetonitriles.

Heterocyclic Synthesis with Controlled Lipophilicity

With a calculated LogP of -0.65 compared to the more hydrophilic unsubstituted analog, this compound offers intermediate lipophilicity suitable for optimizing membrane permeability in early-stage drug candidates. The 13.1% increase in molecular weight relative to the unsubstituted analog may also influence pharmacokinetic properties of derived compounds.

Metal Coordination Chemistry with Blocked N-H Functionality

The absence of a hydrogen bond donor (H-bond donors = 0) enables selective coordination through the nitrile group and imidazole nitrogen atoms without competing N-H interactions. This property differentiates the compound from the unsubstituted analog (H-bond donors = 1) in applications requiring well-defined metal-ligand complexes.

High-Purity for Analytical Standards and Sensitive Assays

Multiple suppliers offer purity grades up to 97-98% , making the compound suitable for applications requiring stringent purity specifications, such as analytical standard preparation, in vitro assays sensitive to impurities, and structure-activity relationship (SAR) studies where minor contaminants could confound results.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold for kinase/protease inhibitors
N-methyl blocking group prevents N-alkylation side reactions
Review patent-reported intermediate utility
Heterocyclic synthesis with controlled lipophilicity
Calculated LogP -0.65; intermediate lipophilicity
Confirm membrane permeability in target series
Metal coordination chemistry with blocked N-H
H-bond donor count 0; selective nitrile/imidazole coordination
Verify coordination behavior under reaction conditions
High-purity analytical standards and sensitive assays
Available up to 98% purity; documented melting point range
Cross-check lot-specific purity certificate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-1H-imidazol-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.